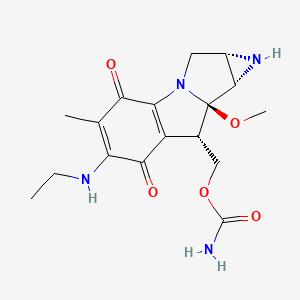
Mitomycin C, ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitomycin C, ethylamine is a derivative of mitomycin C, a potent antitumor antibiotic first isolated from the bacterium Streptomyces caespitosus. Mitomycin C is known for its ability to inhibit DNA synthesis, making it a valuable chemotherapeutic agent. The ethylamine derivative retains the core structure of mitomycin C but includes an ethylamine group, which can influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mitomycin C, ethylamine typically involves the modification of mitomycin C. One common method is the substitution of the aziridine ring at the C7 position with an ethylamine group. This can be achieved through a series of chemical reactions, including:
Nitration: Introduction of a nitro group to the mitomycin C molecule.
Reduction: Reduction of the nitro group to an amine.
Alkylation: Introduction of the ethylamine group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces caespitosus to produce mitomycin C, followed by chemical modification to introduce the ethylamine group. The fermentation process is optimized to maximize the yield of mitomycin C, and the subsequent chemical reactions are carried out under controlled conditions to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Mitomycin C, ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
Mitomycin C, ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in cell biology research to investigate DNA damage and repair mechanisms.
Medicine: Utilized as a chemotherapeutic agent in the treatment of various cancers, including bladder and gastrointestinal cancers.
Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery research.
作用机制
Mitomycin C, ethylamine exerts its effects by inhibiting DNA synthesis. The compound is activated in vivo to form a bifunctional alkylating agent that cross-links DNA strands. This cross-linking prevents DNA replication and transcription, leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
Mitomycin A: Another derivative of mitomycin with similar antitumor properties.
Porfiromycin: A related compound with a similar mechanism of action but different chemical structure.
Aziridines: A class of compounds containing the aziridine ring, which is also present in mitomycin C.
Uniqueness
Mitomycin C, ethylamine is unique due to the presence of the ethylamine group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and potentially its therapeutic efficacy compared to other mitomycin derivatives.
属性
CAS 编号 |
4117-84-4 |
|---|---|
分子式 |
C17H22N4O5 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
[(4S,6S,7R,8S)-11-(ethylamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O5/c1-4-19-11-7(2)13(22)12-10(14(11)23)8(6-26-16(18)24)17(25-3)15-9(20-15)5-21(12)17/h8-9,15,19-20H,4-6H2,1-3H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1 |
InChI 键 |
WXANZYJDRSMLFO-CJUKMMNNSA-N |
手性 SMILES |
CCNC1=C(C(=O)C2=C(C1=O)[C@H]([C@@]3(N2C[C@H]4[C@@H]3N4)OC)COC(=O)N)C |
规范 SMILES |
CCNC1=C(C(=O)C2=C(C1=O)C(C3(N2CC4C3N4)OC)COC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
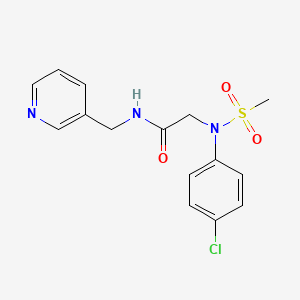
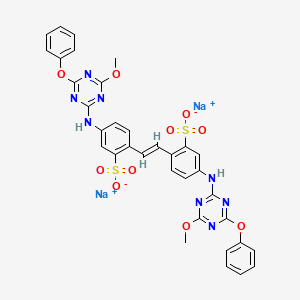
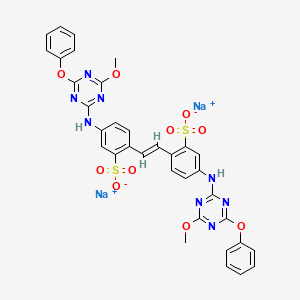
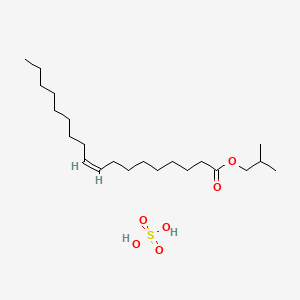
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)


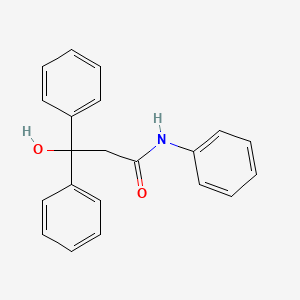
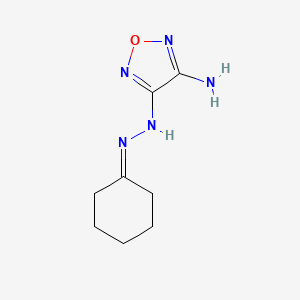
![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
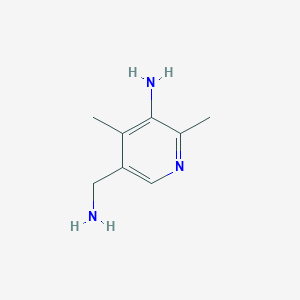
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
